N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Description
Cyclopentane Ring Geometry
The cyclopentane core adopts a puckered conformation to alleviate angle strain (ideal C-C-C angle: 108° vs. tetrahedral 109.5°). Computational studies of related cyclopentane carboxamides reveal:
Substituent Orientation
- The carboxamide group at C1 adopts a near-planar geometry due to resonance delocalization between the carbonyl (C=O) and amine (N-H) groups.
- The phenyl and 2-bromophenyl groups introduce steric hindrance, favoring a dihedral angle of 60–90° between their planes to minimize van der Waals repulsions.
Key structural parameters (derived from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| C=O bond length | 1.23 Å | |
| C-N bond length | 1.33 Å | |
| Dihedral angle (Ph-Ph) | 75° ± 5° |
Comparative Structural Features with Related Cyclopentane Carboxamides
Comparison with N-(4-Bromophenyl) Analogs
N-(4-bromophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 143328-24-9) differs in bromine position:
- Electronic effects : The para-bromine exerts stronger electron-withdrawing effects via resonance, altering the carboxamide’s reactivity.
- Steric profile : The ortho-bromine in the target compound creates greater steric hindrance, reducing rotational freedom of the phenyl ring.
Comparison with Non-Brominated Derivatives
1-Phenylcyclopentane-1-carboxamide (CAS 5296-89-9) lacks bromine, leading to:
Comparison with Carboxylic Acid Derivatives
1-(4-Bromophenyl)cyclopentanecarboxylic acid (CAS 143328-24-9) replaces the carboxamide with a carboxylic acid (-COOH):
| Feature | Carboxamide Derivative | Carboxylic Acid Derivative |
|---|---|---|
| Functional group | -CONH-(2-bromophenyl) | -COOH |
| Hydrogen bonding | Donor (N-H) and acceptor (O) | Donor (O-H) and acceptor (O) |
| Biological activity | Enzyme inhibition potential | Anti-inflammatory effects |
| Synthetic routes | Amide coupling | Carboxylation |
Summary of Structural Trends
- Bromine position dictates electronic and steric properties, influencing reactivity and intermolecular interactions.
- Carboxamide vs. carboxylic acid functionality alters hydrogen-bonding capacity and biological target affinity.
Properties
IUPAC Name |
N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCUXRPFPQAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 1-phenylcyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The phenyl and cyclopentane carboxamide moieties contribute to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on analogs with variations in substituent positions, ring systems, and functional groups, emphasizing synthesis, physicochemical properties, and structural implications.
Substituent Position and Halogen Variation
Key Compounds:
- N-(2-Chloro-4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 1023867-57-3): Substitutes bromine with chlorine and introduces a fluorine atom at the para position. Molecular weight: 317.788 g/mol; H-bond donors/acceptors: 1/2 .
- N-(4-chloro-2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide (CAS: 328964-78-9): Features a nitro group (strong electron-withdrawing) at the para position and chlorine at ortho. Priced at €331–761 for 25–250 mg quantities .
Impact of Halogen/Nitro Groups:
- Electron Effects : Bromine (moderately electron-withdrawing) vs. nitro (strongly electron-withdrawing) alters electronic density, influencing reactivity and binding affinity.
- Steric Effects: Ortho-substituted halogens (e.g., 2-bromo vs.
Ring System Modifications
Cyclopentane vs. Cyclopropane Analogs:
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide : Cyclopropene ring introduces strain, increasing reactivity. Synthesized via Procedure A (77% yield, mp 102.2–102.5°C) .
- N-(2-bromophenyl)-1-methylcyclopropanecarboxamide (1h) : Smaller cyclopropane ring with methyl substitution, likely enhancing metabolic stability .
Physicochemical Differences:
Amide Group Variations
Functional Group Modifications:
- 1-(4-Bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide : Morpholine substituent enhances solubility due to its polar oxygen atom. CAS: 1010859-73-0 .
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide: Diethylamine and methoxyphenoxy groups improve lipophilicity (Rf 0.19 in hexanes/EtOAc 5:1) .
Data Tables
Table 2: Functional Group Impact on Properties
Biological Activity
N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H18BrNO
- CAS Number : 854417-22-4
- Molecular Weight : 344.25 g/mol
This compound features a bromine atom on the phenyl ring, which is significant for its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating various biological pathways. For instance, it has been studied for its potential inhibitory effects on cholinesterases, which are crucial in neurotransmission and are targets for neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens. The presence of halogen substituents (like bromine) often enhances lipophilicity, allowing better membrane penetration and increased biological activity .
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential, suggesting that this compound may also exhibit such effects through apoptosis induction or cell cycle arrest in cancer cells.
Antimicrobial Activity
A study evaluating a series of N-(substituted phenyl)-carboxamides found that compounds with halogenated substituents exhibited significant antimicrobial effects against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized quantitative structure-activity relationship (QSAR) analysis to predict the effectiveness based on molecular structure .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| N-(4-chlorophenyl)-carboxamide | High | Moderate |
Anticancer Activity
Research on structurally similar compounds has indicated that this compound could inhibit cancer cell proliferation. For example, certain derivatives were tested for their ability to induce apoptosis in various cancer cell lines .
Case Studies
- Cholinesterase Inhibition : A study explored the inhibitory effects of various carboxamide derivatives on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). Compounds similar to this compound showed inhibition rates ranging from 29% to 71% at concentrations of 100 µM .
- Antimicrobial Testing : In a comparative study of newly synthesized amides, those with halogen substitutions were more effective against Gram-positive bacteria compared to their non-halogenated counterparts. This highlights the importance of substituent position and type in determining biological activity .
Q & A
Basic Research Questions
Q. What experimental factors are critical for optimizing the synthesis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide?
- Methodological Answer : Synthesis optimization requires careful control of temperature, solvent polarity, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) enhance reaction efficiency in carboxamide formation, while Lewis acids (e.g., AlCl₃) improve electrophilic substitution reactions. Reaction time must be monitored to avoid side products like halogenated derivatives .
Q. Which analytical techniques are essential for confirming the identity and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the cyclopentane ring and bromophenyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. Purity is validated via HPLC with UV detection at 254 nm .
Q. How does the cyclopentane ring influence the compound’s physicochemical properties?
- Methodological Answer : The cyclopentane ring introduces steric hindrance, reducing rotational freedom and enhancing conformational rigidity. This increases melting point (predicted ~150–160°C) and decreases solubility in non-polar solvents. Computational modeling (e.g., DFT) can quantify steric effects on reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituent variations (e.g., replacing Br with F or CH₃ on the phenyl ring).
- Step 2 : Test activity against target enzymes (e.g., kinases) using enzymatic assays (IC₅₀ determination).
- Step 3 : Compare results with structurally similar compounds (e.g., fluorinated analogs in ).
- Example : Fluorine substitution at the 2-position enhances metabolic stability by reducing CYP450-mediated oxidation .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or purity issues. To resolve:
- Validate purity via LC-MS and NMR.
- Replicate assays in standardized models (e.g., A549 cells for cytotoxicity).
- Use statistical tools (e.g., ANOVA) to assess significance. For example, conflicting IC₅₀ values for mPGES-1 inhibitors (8 nM vs. 16.24 nM in ) may reflect differences in assay protocols.
Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?
- Methodological Answer : Techniques like surface plasmon resonance (SPR) quantify binding affinity (KD), while molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like G-protein-coupled receptors. For example, the bromophenyl group may form halogen bonds with kinase active sites, as seen in related carboxamides .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate intermediates via TLC .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and account for cytotoxicity in cell-based studies .
- Data Interpretation : Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural features with observed activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
